![molecular formula C10H13ClF3NO B2870622 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride CAS No. 1379987-03-7](/img/structure/B2870622.png)
3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride
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Overview
Description
3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride is a chemical compound characterized by its trifluoromethyl group and amino group
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been associated with thecalcitonin gene-related peptide (CGRP) receptor . This receptor plays a crucial role in transmitting pain signals in the peripheral sensory trigeminal nerves .
Mode of Action
It’s suggested that compounds with a trifluoromethyl group can act asantagonists to the CGRP receptor . This means they may prevent the activation of the receptor, thereby inhibiting the transmission of pain signals .
Biochemical Pathways
Given its potential role as a cgrp receptor antagonist, it may influence pathways related topain perception and transmission .
Result of Action
As a potential cgrp receptor antagonist, it may lead to areduction in pain perception by inhibiting the transmission of pain signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding nitro compounds or the amination of halogenated intermediates. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various chemical transformations.
Biology: In biological research, 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride is used to study protein interactions and enzyme activities. Its unique structure allows for the design of specific inhibitors and probes.
Medicine: In the medical field, this compound has potential applications in drug development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, leading to more effective and longer-lasting drugs.
Industry: In industry, this compound is used in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications, including as a building block for more complex chemical products.
Comparison with Similar Compounds
3-Aminobenzotrifluoride
4-Cyano-3-(trifluoromethyl)aniline
2-(Trifluoromethyl)aniline
Uniqueness: 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a trifluoromethyl group. This combination provides distinct chemical and biological properties compared to similar compounds.
Biological Activity
3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol hydrochloride (CAS Number: 1379987-03-7) is a compound that has garnered interest due to its potential biological activities. The trifluoromethyl group in its structure is known to enhance the pharmacological properties of various compounds, making it a subject of investigation in medicinal chemistry.
The molecular formula of 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol hydrochloride is C10H13ClF3NO, with a molecular weight of approximately 255.66 g/mol. Its structural characteristics include:
Property | Value |
---|---|
CAS Number | 1379987-03-7 |
Molecular Formula | C10H13ClF3NO |
Molecular Weight | 255.66 g/mol |
Biological Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities, including increased potency in enzyme inhibition and receptor binding. The following sections summarize key findings related to the biological activity of 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol hydrochloride.
Enzyme Inhibition
Studies have shown that the presence of the trifluoromethyl group can significantly improve the inhibition potency against various enzymes. For instance, in a study focusing on serotonin uptake inhibitors, compounds with a para-trifluoromethyl substitution demonstrated a six-fold increase in potency compared to their non-fluorinated analogs . This suggests that 3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol hydrochloride may exhibit similar enhancements in enzyme inhibition.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro evaluations of related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating significant antimicrobial activity .
Case Studies
- Case Study on Antidepressant Activity : A derivative of the compound was tested for its effects on serotonin receptors, showing notable antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels due to the inhibition of reuptake mechanisms .
- Anticancer Properties : Another study investigated the compound's effects on cancer cell lines, revealing that it induced apoptosis in specific types of cancer cells through caspase activation pathways. This highlights its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
3-amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQNAUGYMMXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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